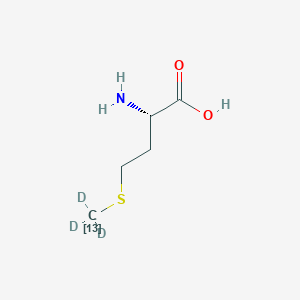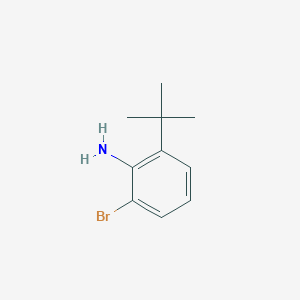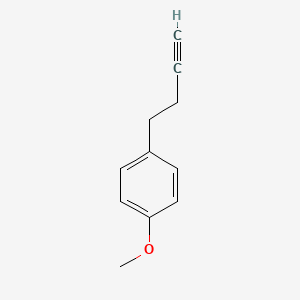
3-(Prop-2-YN-1-YL)-1H-indole
Vue d'ensemble
Description
3-(Prop-2-YN-1-YL)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a prop-2-yn-1-yl group attached at the third position
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It has been suggested that some alkynylpiperidines, which are structurally similar, can act as irreversible inhibitors of oxidases by binding to their active sites. The compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
For instance, a compound with a similar structure was found to exhibit cytotoxic activity against certain cell lines, suggesting its involvement in pathways related to cell growth and proliferation .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including cytotoxic activity against certain cell lines
Action Environment
It has been observed that similar compounds can undergo visible-light-induced oxidative formylation in the presence of molecular oxygen . This suggests that light and oxygen levels may influence the action of 3-(Prop-2-YN-1-YL)-1H-indole.
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-YN-1-YL)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of N-(prop-2-yn-1-yl)aniline derivatives. For example, a selective synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline has been developed using ZnBr2 and Oxone in a mixed solvent of acetonitrile and water . This reaction proceeds via a radical ipso-cyclization pathway.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-YN-1-YL)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the indole core.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone and ZnBr2 can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ipso-cyclization of N-(prop-2-yn-1-yl)aniline derivatives can lead to the formation of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones .
Applications De Recherche Scientifique
3-(Prop-2-YN-1-YL)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Indole derivatives, including this compound, have shown potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: This compound has a similar propargyl group and exhibits cytotoxic activity.
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Another propargyl derivative with significant biological activity.
Uniqueness
3-(Prop-2-YN-1-YL)-1H-indole is unique due to its specific indole core structure combined with the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-prop-2-ynyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h1,3-4,6-8,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJKOCRQXSHQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)





![3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B3330743.png)




